molecular formula C14H8ClNO2 B3095169 3-chloro-5-(3-cyanophenyl)benzoic acid CAS No. 1261928-74-8

3-chloro-5-(3-cyanophenyl)benzoic acid

Cat. No.: B3095169
CAS No.: 1261928-74-8
M. Wt: 257.67 g/mol
InChI Key: QYPIMIJKXGPWIP-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-cyanophenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position of the benzene ring and a 3-cyanophenyl group at the 5-position. Substituted benzoic acids are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in derivatization .

The presence of electron-withdrawing groups (chlorine and cyano) may influence reactivity, solubility, and binding interactions in biological systems. For instance, the cyano group (-CN) can enhance metabolic stability and serve as a hydrogen bond acceptor, while the chlorine atom contributes to lipophilicity .

Properties

IUPAC Name

3-chloro-5-(3-cyanophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPIMIJKXGPWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688795
Record name 5-Chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-74-8
Record name 5-Chloro-3'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(3-cyanophenyl)benzoic acid typically involves the chlorination of benzonitrile followed by hydrolysis and acidification. One common method includes the use of sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid for the chlorination process . The reaction conditions are carefully controlled to ensure high purity and yield of the desired product.

Industrial Production Methods

In industrial settings, the production of 3-chloro-5-(3-cyanophenyl)benzoic acid may involve large-scale chlorination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of accessible and inexpensive raw materials, along with safe and straightforward procedures, makes this compound suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(3-cyanophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids .

Scientific Research Applications

3-chloro-5-(3-cyanophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5-(3-cyanophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine and cyano groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 3-chloro-5-(3-cyanophenyl)benzoic acid and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications (Inferred)
3-Chloro-5-(3-cyanophenyl)benzoic acid C₁₄H₈ClNO₂ Cl (3-), 3-cyanophenyl (5-) ~257.68 Potential synthetic intermediate, drug discovery
3-Chloro-5-(2-chloro-5-hydroxyphenyl)benzoic acid C₁₃H₈Cl₂O₃ Cl (3-), 2-Cl-5-OH-phenyl (5-) ~299.11 Enhanced polarity due to -OH; possible use in pharmacology
5-Chloro-3-(3,5-dichlorophenyl)benzoic acid C₁₃H₇Cl₃O₂ Cl (5-), 3,5-diCl-phenyl (3-) 301.55 High lipophilicity; agrochemical applications
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid C₁₅H₉ClN₂O₃ Cl (3-), oxadiazole-phenyl hybrid 300.70 Heterocyclic motif may improve bioactivity (e.g., kinase inhibition)
3-Chloro-5-(trifluoromethyl)benzoic acid C₈H₄ClF₃O₂ Cl (3-), CF₃ (5-) 224.57 High solubility in organic solvents; fluorinated drug precursor

Key Comparative Insights

  • Trifluoromethyl (-CF₃) in ’s compound offers both electron-withdrawing and lipophilic properties, which could improve blood-brain barrier penetration relative to the cyano group .
  • Heterocyclic Modifications :

    • Compounds with oxadiazole () or oxazole () rings exhibit distinct electronic profiles. For example, the oxadiazole group in ’s compound may confer rigidity and hydrogen-bonding capacity, advantageous in drug design .
  • Boronic acid derivatives (e.g., (3-chloro-5-cyanophenyl)boronic acid, ) are critical in Suzuki-Miyaura cross-coupling reactions, suggesting the target compound could serve as a precursor in synthesizing biaryl structures .

Biological Activity

3-Chloro-5-(3-cyanophenyl)benzoic acid is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H10_{10}ClN\O2_2
  • CAS Number : 1261928-74-8

This benzoic acid derivative features a chloro group and a cyanophenyl substituent, which are critical for its biological activity.

The biological activity of 3-chloro-5-(3-cyanophenyl)benzoic acid is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that 3-chloro-5-(3-cyanophenyl)benzoic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, although further studies are necessary to quantify its efficacy against specific pathogens.
  • Antitumor Effects : Some studies have indicated that it may possess antitumor properties, potentially through the induction of apoptosis in cancer cells.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Research Findings

Here are some key findings from recent studies:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacterial growth
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including 3-chloro-5-(3-cyanophenyl)benzoic acid. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations.
  • Antitumor Research : In a preclinical study, the compound was tested on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis rates, suggesting potential as an anticancer agent.
  • Inflammatory Response : A study investigated the compound's effects on cytokine production in macrophages. It was found to significantly reduce the levels of TNF-alpha and IL-6, indicating its anti-inflammatory potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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